molecular formula C15H17ClO3 B1323894 trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-93-8

trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323894
CAS No.: 735274-93-8
M. Wt: 280.74 g/mol
InChI Key: AJTOSXBKVUQNOE-WDEREUQCSA-N
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Description

trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H17ClO3 It is known for its unique structure, which includes a cyclohexane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and mitigating cellular damage.

Comparison with Similar Compounds

  • trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid
  • 2-(2-Chlorophenyl)-2-oxoethyl benzoate
  • 2-(2-Chlorophenyl)-2-oxoethyl acetate

Comparison: Compared to similar compounds, trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its reactivity and interaction with biological targets, making it distinct in its applications and potential therapeutic benefits.

Biological Activity

The compound trans-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a notable derivative in medicinal chemistry, particularly due to its structural similarities with known pharmacologically active compounds. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research findings and case studies.

  • Molecular Formula: C15H17ClO3
  • Molecular Weight: 280.75 g/mol
  • CAS Number: 27866-90-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of pharmacologically active compounds, such as Lurasidone, an antipsychotic agent.

  • Antipsychotic Activity : This compound serves as a precursor for Lurasidone hydrochloride, which is utilized in treating schizophrenia. The mechanism involves modulation of dopamine and serotonin receptors, which are crucial in managing psychotic disorders .
  • Antioxidant Properties : Studies indicate that compounds with similar structures exhibit antioxidant activities, potentially through scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Effects : Preliminary data suggest that derivatives of cyclohexane carboxylic acids can possess antimicrobial properties, possibly by disrupting bacterial cell membranes .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Synthesis and Antipsychotic Efficacy :
    • A study detailed the synthesis of trans-(1R,2R)-cyclohexane 1,2-dicarboxylic acid, emphasizing its high purity and effectiveness as a precursor for Lurasidone .
  • Antioxidant Activity :
    • Research comparing various carboxylic acids highlighted that structurally related compounds can significantly reduce lipid peroxidation and inhibit nitric oxide production in macrophage cells .
  • Antimicrobial Activity :
    • A review on natural carboxylic acids indicated that similar compounds exhibit bactericidal effects by increasing cell membrane permeability, leading to cell death .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Lurasidone HydrochlorideAntipsychoticN/A
Caffeic AcidAntioxidant43.49
p-Coumaric AcidAntimicrobial17
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidAntimicrobialN/A

Properties

IUPAC Name

(1R,2S)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOSXBKVUQNOE-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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